N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
Isoxazole is an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Derivative Compounds
The synthesis of novel compounds from N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide and its derivatives plays a significant role in the development of anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds exhibit notable cyclooxygenase inhibition, along with analgesic and anti-inflammatory activities, suggesting potential applications in treating related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective and Alzheimer's Disease Treatment
Another area of application involves neuroprotective activities and potential treatments for Alzheimer's disease. A series of 5-aroylindolyl-substituted hydroxamic acids, for example, has been developed to selectively inhibit histone deacetylase 6 (HDAC6). This inhibition can decrease tau protein phosphorylation and aggregation, showing promise as a future treatment for Alzheimer's disease due to its ability to ameliorate impaired learning and memory in animal models (Lee et al., 2018).
Antitumor Activities
Isoxazol-4-yl derivatives have been explored for their antitumor properties as well. For example, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown curative activity against leukemia in preclinical models. These compounds may act as prodrug modifications, opening to form active triazenes in aqueous conditions, thus indicating a potential pathway for cancer treatment (Stevens et al., 1984).
Enzyme Inhibition for Immunosuppressive Effects
Isoxazol derivatives like leflunomide and its active metabolite have been studied for their immunosuppressive effects, particularly in the inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition is vital for understanding the drugs' mechanism in modifying antirheumatic and immunosuppressive activities, suggesting applications in managing autoimmune diseases (Knecht & Löffler, 1998).
Antifungal and Antibacterial Activities
Research into the antimicrobial properties of this compound derivatives has shown promising results against various pathogens. Some derivatives have demonstrated notable antifungal and antibacterial activities, indicating their potential in developing new antimicrobial agents (Alhameed et al., 2019).
Mechanism of Action
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Properties
IUPAC Name |
7-methoxy-N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-17-10-4-2-3-8-5-11(19-12(8)10)13(16)15-9-6-14-18-7-9/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTIKWCWVVESEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CON=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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